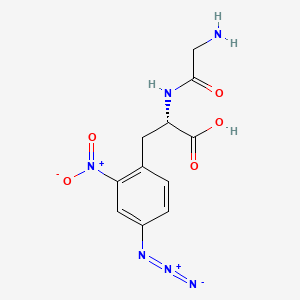

Glycyl-4-azido-2-nitro-phenylalanine

Description

Properties

CAS No. |

77430-28-5 |

|---|---|

Molecular Formula |

C11H12N6O5 |

Molecular Weight |

308.25 g/mol |

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(4-azido-2-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C11H12N6O5/c12-5-10(18)14-8(11(19)20)3-6-1-2-7(15-16-13)4-9(6)17(21)22/h1-2,4,8H,3,5,12H2,(H,14,18)(H,19,20)/t8-/m0/s1 |

InChI Key |

LDHGOUDWFOTPKI-QMMMGPOBSA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])CC(C(=O)O)NC(=O)CN |

Isomeric SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])C[C@@H](C(=O)O)NC(=O)CN |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])CC(C(=O)O)NC(=O)CN |

Synonyms |

Gly-4-azido-2-nitro-Phe glycyl-4-azido-2-nitro-phenylalanine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique functionalization distinguishes it from structurally related phenylalanine analogues and nitro/azido-bearing aromatic compounds. Below is a systematic comparison based on synthesis, reactivity, and applications:

Structural and Functional Group Analysis

Reactivity and Stability

- Azido vs. Amino Groups: The azido group in this compound enables strain-promoted alkyne-azide cycloadditions (SPAAC), whereas 4-amino-L-phenylalanine’s -NH₂ group is nucleophilic, participating in amide bond formation or Schiff base reactions .

- Nitro Group Effects : The ortho-nitro group in the target compound enhances electrophilicity and stabilizes transition states in enzymatic binding, unlike para-nitro derivatives (e.g., 4-nitro-L-phenylalanine), which exhibit different steric and electronic profiles .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) |

|---|---|---|---|

| This compound | ~307.25 | 1.2 | Low |

| 4-Nitro-L-phenylalanine | 210.16 | -0.5 | Moderate |

| 4-Amino-L-phenylalanine | 194.19 | -1.3 | High |

Table 2: Key Reaction Yields

| Reaction Step (Target Compound) | Yield (%) | Reference |

|---|---|---|

| Nitration of L-phenylalanine | 90 | |

| Azidation (hypothetical step) | ~60–75* | N/A |

Hypothetical data inferred from analogous azidation reactions.

Preparation Methods

Nitration of L-Phenylalanine

Enzymatic Approaches to 4-Azido-Phenylalanine Derivatives

Recent advances in biocatalysis offer sustainable routes to non-canonical amino acids (nsAAs). A one-pot cascade employing Pseudomonas fluorescens L-threonine transaldolase (ObiH), Ralstonia pickettii phenylserine dehydratase (RpPSDH), and E. coli aromatic aminotransferase (TyrB) enables high-yield synthesis of 4-azido-phenylalanine from aryl aldehydes:

-

Substrate Scope : 18 phenylalanine derivatives synthesized, including 4-azido-phenylalanine (83% yield from carboxylic acid precursors).

-

Scale-Up : Lysate-based systems achieve 64% yield of 4-formyl-L-phenylalanine at 25 mM substrate loading, demonstrating industrial viability.

Peptide Bond Formation: Glycine Coupling

The final step involves coupling glycine to 4-azido-2-nitro-phenylalanine. Solid-phase peptide synthesis (SPPS) or solution-phase methods are employed:

Solution-Phase Coupling

Challenges in Stability

-

Azide Stability : The 4-azido group is prone to reduction or cyclization under acidic conditions. Neutral pH and low temperatures (<4°C) are critical during workup.

-

Nitro Group Interference : Electron-withdrawing effects slow amide bond formation, necessitating excess coupling reagents.

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Glycyl-4-azido-2-nitro-phenylalanine, and how do nitration and azidation steps influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential nitration and azidation of L-phenylalanine. Nitration is achieved using concentrated HNO₃/H₂SO₄ at 10°C, yielding 4-nitro-L-phenylalanine (90% yield after pH adjustment and filtration) . Subsequent azidation employs a Cu(I)-catalyzed Ullmann-type reaction, though the isolated product exhibits explosive properties, necessitating small-scale handling . Purification via chromatography-free methods (e.g., precipitation) is recommended to minimize hazards .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound’s explosive characteristics require strict adherence to small-scale synthesis (<100 mg), avoidance of mechanical shock, and storage in inert solvents at -20°C. Conduct reactions behind blast shields and use remote tools for handling solids .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm nitro and azido group positions.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- FT-IR to detect characteristic azide (~2100 cm⁻¹) and nitro (~1520 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers mitigate risks when scaling up synthesis of this compound?

- Methodological Answer : Scale-up challenges include thermal instability and detonation risks. Mitigation strategies include:

- Microfluidic reactors to control exothermic reactions.

- In situ derivatization (e.g., click chemistry conjugation) to avoid isolating the pure compound .

- Differential scanning calorimetry (DSC) to assess decomposition thresholds before scaling .

Q. How should contradictory data on the compound’s stability in aqueous buffers be resolved?

- Methodological Answer : Contradictions arise from varying pH and temperature conditions. Design stability assays using:

- HPLC-MS to track degradation products over time.

- UV-Vis spectroscopy to monitor azide group integrity (λmax ~260 nm).

- Buffer systems with chelating agents (e.g., EDTA) to suppress metal-catalyzed decomposition .

Q. What strategies optimize click chemistry efficiency when using this compound in protein labeling?

- Methodological Answer : To enhance Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

- Use THPTA or BTTAA ligands to reduce Cu toxicity and improve reaction kinetics.

- Optimize molar ratios (e.g., 1:1.2 azide:alkyne) and reaction time (30–60 min) via kinetic monitoring with fluorescent reporters .

Q. How can researchers track site-specific incorporation of this compound into proteins?

- Methodological Answer : Employ:

- Tandem mass spectrometry (MS/MS) to identify modified peptides.

- Fluorescence quenching assays if the nitro group is retained post-labeling.

- Western blotting with anti-azide antibodies for qualitative validation .

Q. What alternatives exist to Cu(I) catalysts for click reactions involving this compound?

- Methodological Answer : Strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) eliminates copper, reducing cytotoxicity. However, SPAAC’s slower kinetics require longer incubation (2–4 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.